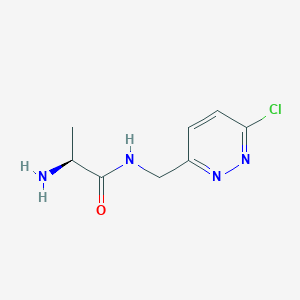

(S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-propionamide

CAS No.: 1354009-16-7

Cat. No.: VC8234718

Molecular Formula: C8H11ClN4O

Molecular Weight: 214.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1354009-16-7 |

|---|---|

| Molecular Formula | C8H11ClN4O |

| Molecular Weight | 214.65 g/mol |

| IUPAC Name | (2S)-2-amino-N-[(6-chloropyridazin-3-yl)methyl]propanamide |

| Standard InChI | InChI=1S/C8H11ClN4O/c1-5(10)8(14)11-4-6-2-3-7(9)13-12-6/h2-3,5H,4,10H2,1H3,(H,11,14)/t5-/m0/s1 |

| Standard InChI Key | VVGLUORTCVTVIP-YFKPBYRVSA-N |

| Isomeric SMILES | C[C@@H](C(=O)NCC1=NN=C(C=C1)Cl)N |

| SMILES | CC(C(=O)NCC1=NN=C(C=C1)Cl)N |

| Canonical SMILES | CC(C(=O)NCC1=NN=C(C=C1)Cl)N |

Introduction

Structural and Physicochemical Properties

Molecular Characteristics

-

Stereochemistry: The (S)-configuration at the α-carbon of the propionamide chain is critical for potential biological interactions .

-

Key functional groups:

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₁ClN₄O | |

| Molecular Weight | 214.65 g/mol | |

| SMILES | CC@@HN | |

| logP (Predicted) | 1.63 | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 4 | |

| Topological Polar Surface Area | 87.3 Ų |

Synthesis and Stability

Synthetic Routes

The compound is synthesized via multi-step reactions, often involving:

-

Pyridazine Core Formation: 3,6-Dichloropyridazine is reacted with hydrazine hydrate to yield 3-hydrazino-6-chloropyridazine .

-

Amide Coupling: The hydrazino intermediate undergoes nucleophilic substitution with (S)-2-aminopropionamide derivatives under conditions such as DMF or acetonitrile at 100–150°C .

-

Purification: Silica gel column chromatography and recrystallization are used to isolate the final product .

-

Reactants: 3,6-Dichloropyridazine (20 mmol), hydrazine hydrate (60 mmol), DMF (30 mL).

-

Conditions: 9 hours at 100°C.

Stability Considerations

Hypothesized Targets for (S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-propionamide

-

Neuromodulation: The primary amine may interact with GABA receptors .

-

Enzyme Inhibition: The pyridazine ring could inhibit kinases or phosphodiesterases .

Research Gaps and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume